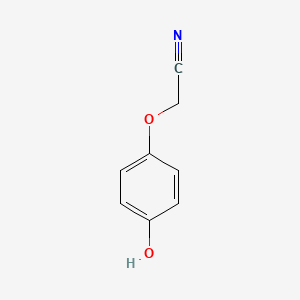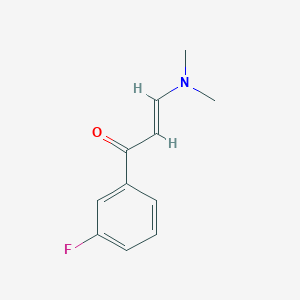![molecular formula C24H45NNaO9P B3044047 sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate CAS No. 326589-90-6](/img/structure/B3044047.png)
sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate
描述
Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is a complex organic compound that belongs to the class of phosphatidyl-L-serine derivatives. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a significant molecule in various biochemical processes .
作用机制
Target of Action
18:1 Lyso PS, also known as 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a lysophospholipid derivative . It primarily targets G protein-coupled receptors (GPCRs), which are predominantly expressed in immune cells such as lymphocytes and macrophages . These receptors play a crucial role in transmitting signals from the cell surface to the inside of the cell, thereby regulating various cellular functions .
Mode of Action
18:1 Lyso PS interacts with its target GPCRs, triggering a cascade of intracellular events. It has been shown to stimulate the degranulation of mast cells . Furthermore, it has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals .
Biochemical Pathways
The production of 18:1 Lyso PS is thought to occur mainly through the deacylation of phosphatidylserine . It has been found to prevent the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus . The compound is involved in various physiological and pathological contexts and evokes a wide variety of cell responses .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . It is insoluble in ethanol but soluble in DMSO at 1mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 18:1 Lyso PS’s action are diverse and context-dependent. For instance, it has been used to study its effects on NGF-induced MAPK and Akt signals . These signaling pathways are crucial for cell survival, proliferation, and differentiation. Therefore, the modulation of these pathways by 18:1 Lyso PS can have significant effects on cellular functions.
Action Environment
The action, efficacy, and stability of 18:1 Lyso PS can be influenced by various environmental factors. For instance, its solubility properties suggest that the compound’s action may be influenced by the composition of the surrounding medium . Furthermore, its light sensitivity suggests that exposure to light could potentially affect its stability and efficacy . More research is needed to fully understand the influence of environmental factors on the action of 18:1 Lyso PS.
生化分析
Biochemical Properties
18:1 Lyso PS interacts with various enzymes, proteins, and other biomolecules. It has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals . It also plays a role in the prevention of the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus .
Cellular Effects
18:1 Lyso PS has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals .
Molecular Mechanism
At the molecular level, 18:1 Lyso PS exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to stimulate the increase in intracellular cyclic adenosine monophosphate (cAMP) in G protein-coupled receptor 174 (GPR174)-cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 18:1 Lyso PS can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 18:1 Lyso PS can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
18:1 Lyso PS is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
18:1 Lyso PS is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 18:1 Lyso PS and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The use of catalysts and specific reagents is crucial to drive the reactions efficiently .
化学反应分析
Types of Reactions
Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under mild to moderate temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amino or hydroxy derivatives .
科学研究应用
Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study phosphatidyl-L-serine derivatives and their reactivity.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: Utilized in the development of specialized biochemical assays and diagnostic tools.
相似化合物的比较
Similar Compounds
Phosphatidyl-L-serine: A closely related compound with similar structural features.
Phosphatidylinositol: Another phospholipid involved in cellular signaling.
Phosphatidylcholine: A major component of cell membranes with distinct functional properties.
Uniqueness
Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is unique due to its specific combination of functional groups and its ability to participate in diverse biochemical reactions. Its structural complexity and reactivity make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYNKJABITZRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NNaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(Thien-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3043967.png)











